Lipophilicity Profile vs. Mono-Substituted Analogs
The 1,3-diethyl substitution pattern yields a calculated LogP of 1.11 and a topological polar surface area (TPSA) of 29.85 Ų . In contrast, the mono-substituted analog 1-methyl-1H-pyrazolo[3,4-c]pyridine (C7H7N3, MW 133.15) has a lower LogP and reduced steric bulk, while 3-ethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (C8H13N3, MW 151.21) occupies an intermediate space . The higher lipophilicity of the 1,3-diethyl variant increases predicted membrane permeability but also raises LogD-driven off-target binding risk, providing a trade-off that must be managed in lead optimization—a different starting point from either mono-substituted analog.
| Evidence Dimension | Calculated LogP and TPSA |
|---|---|
| Target Compound Data | LogP 1.11, TPSA 29.85 Ų |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-c]pyridine (LogP < 1.0); 3-Ethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (LogP ~0.5-0.8 estimated) |
| Quantified Difference | ΔLogP ≥ +0.3 vs. mono-ethyl analog; ≥ +0.6 vs. mono-methyl analog |
| Conditions | Calculated properties from ChemSrc/Leyan product specifications |
Why This Matters
This LogP difference places the compound in a distinct CNS MPO (Multiparameter Optimization) desirability zone, making it more suitable than the mono-methyl analog for targets requiring blood-brain barrier penetration, while still within fragment-like property space (MW < 200, LogP < 2).
